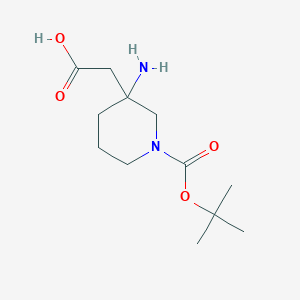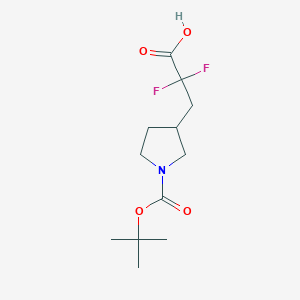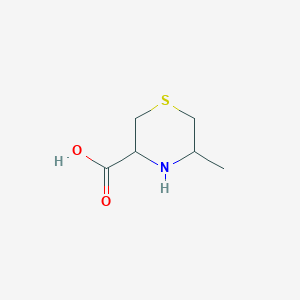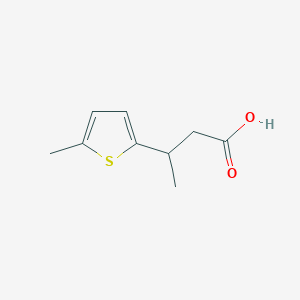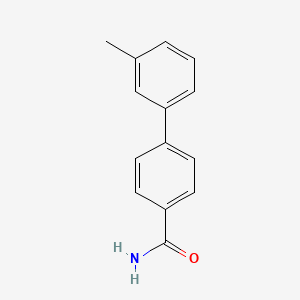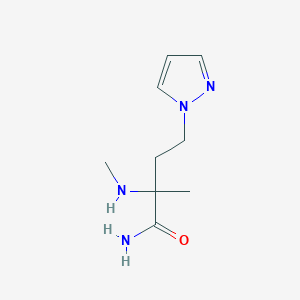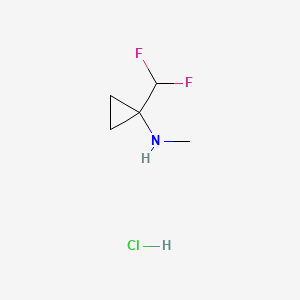![molecular formula C17H17FO2 B13627097 Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a tert-butyl group and a fluorine atom attached to one of the benzene rings, and a carboxylate group attached to the other. The presence of the tert-butyl group and the fluorine atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative of one benzene ring with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tert-butyl group makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction or the Stille coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, sulfonated biphenyls, quinones, and reduced biphenyl derivatives .
Scientific Research Applications
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4’-tert-butyl-4-fluoro-1,1’-biphenyl-3-carboxylic acid: This compound is similar in structure but lacks the ester group, which affects its reactivity and applications.
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups but lacks the fluorine atom and the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the tert-butyl group, the fluorine atom, and the carboxylate group. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and improved binding affinity for molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)14-10-9-13(11-15(14)18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
GVQXIVAEYLMCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)

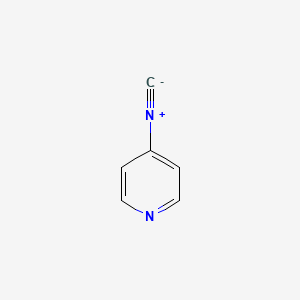
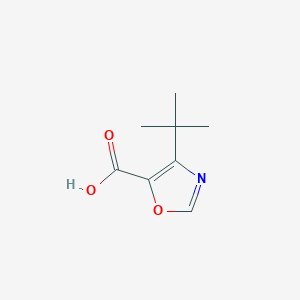
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
